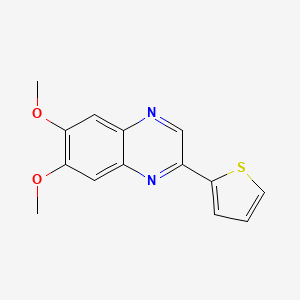![molecular formula C9H11NO B12566442 2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)
2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is characterized by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of the furan and pyridine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of magnetically recoverable catalysts has been explored for the preparation of pyridine derivatives, which could potentially be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions typically produce dihydro derivatives .
Scientific Research Applications
2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a nicotinic receptor agonist, it binds to nicotinic acetylcholine receptors, leading to the activation of these receptors and subsequent downstream signaling pathways . Additionally, its role as a melatonin receptor ligand involves binding to melatonin receptors, which can influence circadian rhythms and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar biological activities.
Dihydrofuro[3,2-b]piperidine: Known for its biological activity and structural similarity.
Imidazopyridines: These compounds are isosteres of purine rings and share some bioactivity profiles with furo[2,3-b]pyridines.
Uniqueness
What sets 2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine apart is its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its dual role as a nicotinic receptor agonist and melatonin receptor ligand highlights its versatility and potential for therapeutic applications .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2,6-dimethyl-2,3-dihydrofuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8-5-7(2)11-9(8)10-6/h3-4,7H,5H2,1-2H3 |
InChI Key |
KAHGDOPALIVEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)N=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
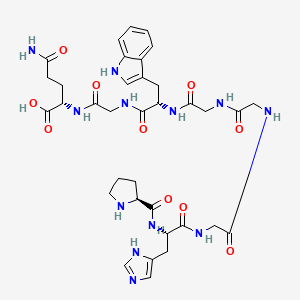
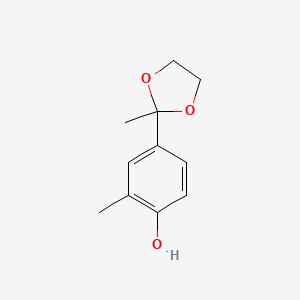
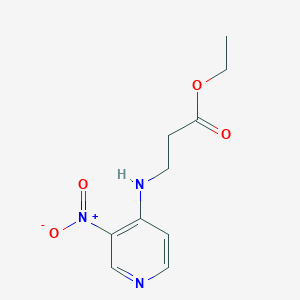
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)
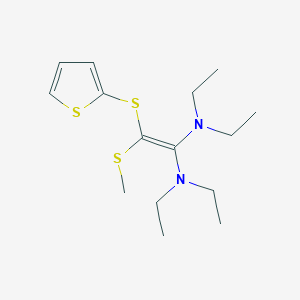
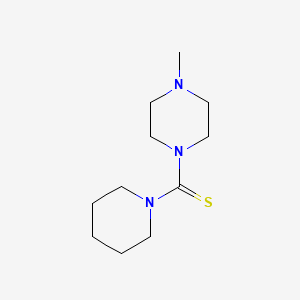

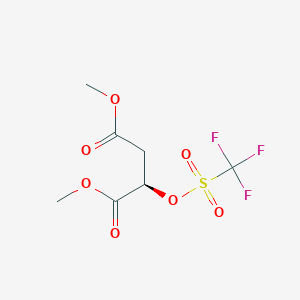
![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)

